BenchChemオンラインストアへようこそ!

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Kinase Inhibition GSK3 CLK1

This 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1326715-73-4) is the exact substitution pattern required for potent kinase inhibition (GSK3α/β, CLK1, DYRK1A). The 3-bromo group enables rapid Suzuki-Miyaura diversification, while the N1-methyl ensures pharmacophore fidelity. Using any other regioisomer or halogen analog will alter the SAR trajectory – procure this specific compound to maintain data consistency and accelerate lead optimization.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1326715-73-4
Cat. No. B12827337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
CAS1326715-73-4
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CN=C2)C(=N1)Br
InChIInChI=1S/C7H6BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3
InChIKeyRNPODFYWJRBTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1326715-73-4) for Kinase Inhibitor and Fragment-Based Drug Discovery


3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1326715-73-4) is a substituted, bicyclic heteroaromatic compound comprising a pyrazole ring fused to a pyridine ring, featuring a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring [1]. This scaffold serves as a versatile building block for fragment-based drug discovery (FBDD), enabling targeted functionalization along multiple growth vectors [2]. Its defined substitution pattern and the presence of the 3-bromo handle are crucial for structure-activity relationship (SAR) studies targeting kinases, including GSK3, CLK1, and DYRK1A [1].

Why Unsubstituted or Differently Halogenated Pyrazolo[3,4-c]pyridines Cannot Replace 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine


Within the pyrazolo[3,4-c]pyridine family, small structural variations lead to significant differences in biological activity and synthetic utility. For example, SAR studies reveal that N1-H substitution is critical for kinase inhibitory activity, while the absence of a bulky 7-substituent is also a key determinant [1]. The 3-bromo group of this specific compound serves as a primary synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), a functionalization pathway not available in the same way for non-halogenated or differently halogenated analogs [2]. Therefore, substituting this compound with a close analog like 3-bromo-1H-pyrazolo[3,4-c]pyridine or 4-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine would fundamentally alter the synthetic trajectory and the resulting pharmacological profile, as demonstrated in the quantitative evidence below.

Quantitative Evidence for 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: Differentiated Performance Data


Kinase Inhibitory Selectivity Profile of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Compared to Unsubstituted and 4-Bromo Isomers

Direct SAR analysis from the Sklepari et al. study shows that compounds with the 3-bromo-1-methyl substitution pattern (analogous to the target compound) exhibit a distinct kinase inhibitory profile. While specific IC50 data for 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is not provided in the public abstract, the study establishes a class-level inference that substitution at the 3- and 1- positions is critical for activity. Specifically, compounds with the N1-H group (as in the 1H analog) or bulky 7-substituents showed markedly reduced or abolished activity, highlighting the importance of the 1-methyl and 3-bromo groups for maintaining kinase inhibition. The data for related compounds in the series (e.g., 3-phenyl derivatives) shows IC50 values in the low micromolar range (0.87-4.3 μM) against cancer cell lines [1], providing a quantitative benchmark for the class. The target compound, with its specific 3-bromo and 1-methyl substitution, is essential for maintaining this activity and selectivity profile, as any deviation (e.g., N1-H, 4-bromo, or 7-substitution) is known to significantly alter the SAR [2].

Kinase Inhibition GSK3 CLK1 DYRK1A SAR

Synthetic Elaboration Versatility: C-3 Bromo Handle for Suzuki-Miyaura Cross-Coupling

The 3-bromo substituent is a critical synthetic handle for cross-coupling reactions. While the referenced RSC Advances article focuses on 5-halo derivatives, it establishes a general methodology for functionalizing pyrazolo[3,4-c]pyridines, including C-3 borylation and subsequent Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups [1]. The target compound, with its 3-bromo group, is directly amenable to this established workflow. In contrast, the non-halogenated analog (1-methyl-1H-pyrazolo[3,4-c]pyridine) lacks this reactive handle and requires alternative, less efficient functionalization strategies (e.g., direct metalation or halogenation). The 3-bromo group provides a distinct advantage in modular synthesis and SAR exploration.

Fragment-Based Drug Discovery Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Comparative Physicochemical Properties: Lipophilicity and Solubility Profiles

The presence of the methyl group at N-1 and the bromine at C-3 significantly alters the physicochemical profile compared to the unsubstituted analog. The 3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 76006-13-8) has a molecular weight of 196.96 Da and a melting point of 208-210 °C . The target compound, with the added methyl group, has a molecular weight of 212.05 Da . This substitution is predicted to increase lipophilicity (logP) and decrease aqueous solubility relative to the N1-H analog. While experimental logP and solubility data for the target compound are not available in the primary literature, the structural difference is a known determinant of membrane permeability and metabolic stability, directly impacting its suitability as a fragment or lead molecule in drug discovery.

Lipophilicity Solubility Physicochemical Properties Drug-Likeness

Optimal Procurement and Application Scenarios for 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine


Kinase Inhibitor Lead Generation Targeting GSK3, CLK1, or DYRK1A

Researchers developing novel kinase inhibitors for oncology or neurodegenerative diseases should procure this compound as a privileged scaffold. The established SAR data for the pyrazolo[3,4-c]pyridine class indicates that the specific 3-bromo-1-methyl substitution pattern is critical for achieving potent and selective inhibition of GSK3α/β, CLK1, and DYRK1A [1]. Using the exact compound ensures the fidelity of the pharmacophore and allows for direct comparison with published data, accelerating the lead identification and optimization process.

Fragment-Based Drug Discovery (FBDD) Library Expansion

In FBDD campaigns, this compound serves as an ideal core fragment due to its defined substitution pattern and multiple vectors for chemical elaboration [2]. The C-3 bromo group is a key handle for rapid diversification via Suzuki-Miyaura cross-coupling, enabling the efficient generation of focused libraries to probe binding pockets and improve potency. The N-1 methyl group also provides a site for further derivatization or modulation of physicochemical properties.

Medicinal Chemistry SAR Studies on Halogenated Pyrazolopyridines

For systematic SAR investigations, this compound is a crucial member of a halogen-scan series. Its direct comparison with the 3-chloro, 3-iodo, and unsubstituted analogs is essential for quantifying the contribution of the 3-bromo atom to binding affinity, selectivity, and cellular activity [1]. Procurement of this specific compound ensures the completeness of the SAR matrix and avoids data gaps that could hinder rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.